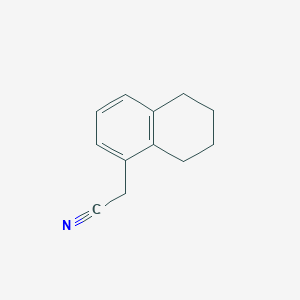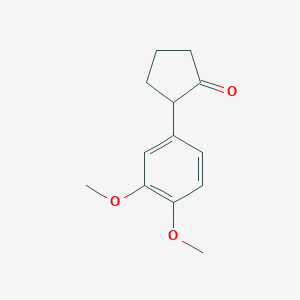
2-(3,4-Dimethoxyphenyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)cyclopentan-1-one is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclopentanone ring substituted with a 3,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)cyclopentan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: A structurally related compound with a cyclopentenone ring.
3,4-Dimethoxybenzaldehyde: Shares the 3,4-dimethoxyphenyl group but lacks the cyclopentanone ring.
Cyclopentanone: The parent compound of the cyclopentanone ring.
Uniqueness
2-(3,4-Dimethoxyphenyl)cyclopentan-1-one is unique due to the combination of the cyclopentanone ring and the 3,4-dimethoxyphenyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H16O3/c1-15-12-7-6-9(8-13(12)16-2)10-4-3-5-11(10)14/h6-8,10H,3-5H2,1-2H3 |
Clave InChI |
DAYQODVKJOOFRA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CCCC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


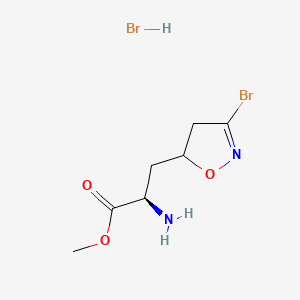

![rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B13472932.png)
![1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13472935.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid](/img/structure/B13472940.png)
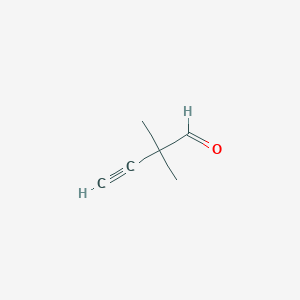
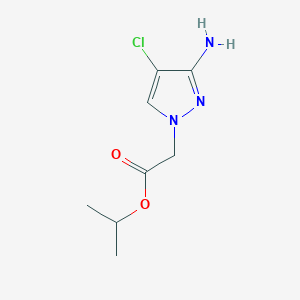
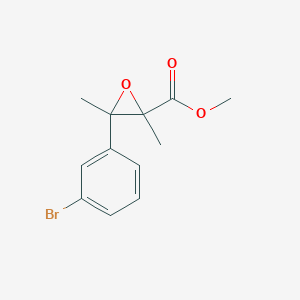
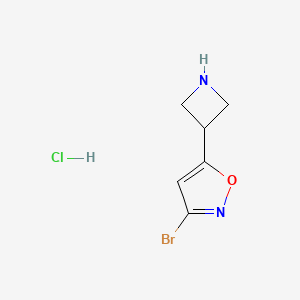
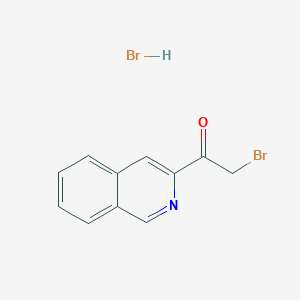
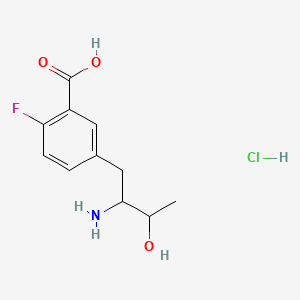
![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
